2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative, structurally characterized by a morpholin-4-yl ethyl group attached to the aminoacetic acid backbone and a hydrochloride counterion. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its base-labile properties, enabling selective deprotection under mild conditions (e.g., piperidine treatment) . The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents and influence intermolecular interactions during peptide assembly. The hydrochloride salt form ensures stability and compatibility with SPPS protocols, where ionic intermediates are often handled in dimethylformamide (DMF) or dichloromethane (DCM) .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-morpholin-4-ylethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5.ClH/c26-22(27)15-25(10-9-24-11-13-29-14-12-24)23(28)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-8,21H,9-16H2,(H,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNICFINYFJKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride, with CAS No. 2193067-82-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.
The compound's molecular formula is , and it has a molecular weight of approximately 396.4 g/mol. The structure features a fluorenyl group, which may enhance its hydrophobic interactions, and a morpholine moiety that can influence its biological activity through receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The fluorenyl group may facilitate binding to hydrophobic pockets in enzymes, while the morpholine structure can engage in hydrogen bonding with active sites.
- Receptor Binding : The compound's structure allows it to potentially modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of the fluorenyl group possess antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and other pathogens .
- Antineoplastic Effects : The fluorenone class, which includes this compound, has been noted for antitumor properties. Studies have demonstrated that certain fluorenone derivatives can inhibit cancer cell proliferation through various mechanisms .
- Neuroactive Potential : Given the morpholine component, there is potential for neuroactivity, possibly affecting neurotransmitter systems and influencing conditions such as anxiety or depression.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}[2-(4-methoxyphenyl)ethyl]amino)acetic acid (CAS 1286711-20-3)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
- Structure : Incorporates a piperazine ring instead of morpholine.
- Key Differences :
- Piperazine’s dual nitrogen atoms increase basicity (pKa ~9.8) compared to morpholine (pKa ~7.4), affecting pH-dependent solubility and deprotection kinetics.
- Piperazine derivatives are often used to enhance solubility in acidic buffers, whereas morpholine-containing compounds exhibit balanced polar-apolar characteristics .
- Applications : Common in water-soluble peptide tags or linker systems for bioconjugation .
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS 1592739-14-4)
- Structure : Features a rigid azetidine (four-membered ring) with a methyl substituent.
- Reduced polarity compared to morpholine may limit compatibility with polar solvents like DMF .
- Applications : Useful in constrained peptide scaffolds or macrocyclic synthesis .
Physicochemical Properties
*Calculated based on structural analogy to , entry 43.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
